molecular formula C8H8BrNO2 B8578970 5-Bromo-4-methylpyridin-3-yl acetate

5-Bromo-4-methylpyridin-3-yl acetate

Cat. No. B8578970
M. Wt: 230.06 g/mol
InChI Key: NIVCHOSVVSMWBH-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

To a flask containing boron trifluoride etherate (0.35 mL, 2.8 mmol) at −15° C. was added a solution of 5-bromo-4-methylpyridin-3-amine (249.0 mg, 1.331 mmol) in 1,2-dimethoxyethane (2.0 mL, 19 mmol). Tert-butyl nitrite (0.20 mL, 1.7 mmol) was then added dropwise and the reaction mixture stirred at −15° C. for one hour. 3 mL pentane was then added and the solid material collected by vacuum filtration. The solid material was dissolved in acetic anhydride (2.0 mL, 21 mmol) and stirred at 100° C. for one hour. The solvent was evaporated in vacuo, and the residue then suspended in 2M aqueous Na2CO3 and extracted twice with dichloromethane. The combined organic extracts were dried over MgSO4, filtered, and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (24 g silica, solvent gradient: 0-40% ethyl acetate in heptanes) to yield 117.7 mg (38%) of 5-bromo-4-methylpyridin-3-yl acetate. LCMS (ESI): M+H=230.2; 1H NMR (400 MHz, DMSO-d6) δ 8.61 (s, 1H), 8.35 (s, 1H), 2.37 (s, 3H), 2.23 (s, 3H).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[Br:10][C:11]1[C:12]([CH3:18])=[C:13](N)[CH:14]=[N:15][CH:16]=1.COCCOC.N(OC(C)(C)C)=O.[C:32]([O:35]C(=O)C)(=[O:34])[CH3:33]>CCCCC>[C:32]([O:35][C:13]1[CH:14]=[N:15][CH:16]=[C:11]([Br:10])[C:12]=1[CH3:18])(=[O:34])[CH3:33] |f:0.1|

Inputs

Step One
Name
Quantity
0.35 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
249 mg
Type
reactant
Smiles
BrC=1C(=C(C=NC1)N)C
Name
Quantity
2 mL
Type
reactant
Smiles
COCCOC
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at −15° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid material collected by vacuum filtration
STIRRING
Type
STIRRING
Details
stirred at 100° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash chromatography on silica gel (24 g silica, solvent gradient: 0-40% ethyl acetate in heptanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC=1C=NC=C(C1C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 117.7 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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